molecular formula C19H16BrNO3 B5387209 2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B5387209
M. Wt: 386.2 g/mol
InChI Key: SUSANMYHNRVLDN-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a bromo-dimethoxyphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Bromination: Introduction of a bromine atom to the dimethoxyphenyl ring.

    Formylation: Addition of a formyl group to the brominated dimethoxyphenyl ring.

    Condensation: Reaction of the formylated intermediate with a quinoline derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the double bond in the ethenyl group.

    Substitution: Replacement of the bromo group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline ketone, while reduction could produce a saturated quinoline derivative.

Scientific Research Applications

2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxyphenyl)methanol
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to its specific substitution pattern and the presence of both a quinoline and a bromo-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-23-17-10-13(15(20)11-18(17)24-2)7-9-14-8-6-12-4-3-5-16(22)19(12)21-14/h3-11,22H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSANMYHNRVLDN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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